3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one
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Overview
Description
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one is a useful research compound. Its molecular formula is C15H7ClF3NO2 and its molecular weight is 325.67. The purity is usually 95%.
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Scientific Research Applications
Multicomponent Reactions and Synthesis
- 3-Chloro-5-(trifluoromethyl)pyridin-2-yl substituents have been utilized in multicomponent reactions to synthesize chromeno[2,3-b]pyridines, a compound with biological and medicinal significance. These reactions, typically performed in dimethyl sulfoxide at ambient temperature, have yielded good results and are significant for their simplicity and efficiency (Ryzhkova et al., 2023).
Heterocyclic System Construction
- The compound has been used as an intermediate in constructing various heterocyclic systems linked to the furo[3,2-g]chromene moiety. These include the production of Schiff bases and diverse furo[3,2-g]chromenes with antimicrobial and anticancer activities. Such versatility in generating multiple heterocyclic systems underscores the compound's importance in medicinal chemistry (Ibrahim et al., 2022).
Nucleophilic Addition and Cyclization Reactions
- In reactions involving nucleophilic addition, the compound has been a key player in producing functionalized chromanes and chromeno[3,4-b]pyridines. Such reactions highlight its role in creating intricate molecular structures, which are essential in developing new therapeutic agents (Korotaev et al., 2013).
Domino Reactions and Novel Heterocyclic Systems
- The compound has been involved in domino reactions leading to the formation of novel heterocyclic systems like chromeno[3,4-c]pyrrolidines. These reactions, catalyzed by AgOAc, demonstrate the compound's role in complex chemical transformations, producing molecules with potential pharmacological activities (Kochnev et al., 2022).
Photoreaction and Paterno-Buchi Reaction
- It has been a key compound in photoinduced intramolecular coupling reactions, exemplified by its role in the synthesis of pyrano[2,3-c]chromen-2(3H)-ones through a Paterno-Buchi reaction. This showcases its utility in photochemical processes, contributing to the field of photochemistry and photobiology (Jindal et al., 2014).
Fluorine Chemistry
- The compound's trifluoromethyl group has been central in the study of fluorine chemistry, especially in synthesizing fluorine-containing heterocycles. This aspect is critical given the increasing importance of fluorine in pharmaceuticals and agrochemicals (Li et al., 2018).
Polymorphism in Pharmaceutical Compounds
- Studies on polymorphism, especially in compounds with potential anticancer activity, have featured this compound. Understanding polymorphism is vital in drug development, affecting the drug's stability, solubility, and bioavailability (Shishkina et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various enzymes and receptors
Mode of Action
It is hypothesized that the compound may interact with its targets, leading to changes in their function . The trifluoromethyl group and the pyridine moiety in the compound could contribute to its unique physicochemical properties, influencing its interaction with targets .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways
Result of Action
Based on the structure of the compound, it is hypothesized that it may have significant effects at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness . .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one vary with different dosages in animal models .
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF3NO2/c16-11-6-9(15(17,18)19)7-20-13(11)10-5-8-3-1-2-4-12(8)22-14(10)21/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKSYHFPPOMGTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.